(R)-MLT-985

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

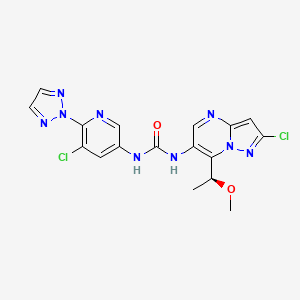

1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N9O2/c1-9(30-2)15-12(8-20-14-6-13(19)26-27(14)15)25-17(29)24-10-5-11(18)16(21-7-10)28-22-3-4-23-28/h3-9H,1-2H3,(H2,24,25,29)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIASRXDYFFUED-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-MLT-985: A Deep Dive into its Mechanism of Action in Activated B-Cell Like Diffuse Large B-Cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) is an aggressive subtype of non-Hodgkin lymphoma characterized by chronic B-cell receptor (BCR) and Toll-like receptor (TLR) signaling, leading to constitutive activation of the pro-survival NF-κB pathway.[1][2][3] A key mediator in this signaling cascade is the CARD11-BCL10-MALT1 (CBM) complex, which is essential for lymphocyte activation and proliferation.[4] The paracaspase MALT1, a central component of the CBM complex, possesses both scaffolding and proteolytic functions that are critical for downstream NF-κB activation.[1]

(R)-MLT-985 is a potent, selective, and orally active allosteric inhibitor of MALT1 protease activity. Its mechanism of action centers on the disruption of the aberrant signaling that drives the survival of ABC-DLBCL cells, making it a promising therapeutic agent for this challenging malignancy. This technical guide provides an in-depth overview of the mechanism of action of this compound in ABC-DLBCL, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action

This compound functions as a highly selective allosteric inhibitor of the MALT1 paracaspase. Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that inhibits its activity. In the case of this compound, this allosteric inhibition prevents the proteolytic cleavage of MALT1 substrates, which are crucial for the propagation of NF-κB signaling.

In ABC-DLBCL, constitutive activation of the CBM complex leads to continuous MALT1-mediated cleavage of several key substrates, including BCL10, CYLD, and RelB. This cleavage activity is essential for sustaining the NF-κB signaling that promotes tumor cell proliferation and survival. By inhibiting MALT1's protease function, this compound effectively blocks the cleavage of these substrates, leading to a downstream suppression of the NF-κB pathway. This targeted inhibition ultimately results in decreased expression of NF-κB target genes, leading to cell growth inhibition and apoptosis in MALT1-dependent ABC-DLBCL cells.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in preclinical models of ABC-DLBCL.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Biochemical Assay | MALT1 Protease | 3 nM | |

| IL-2 Reporter Gene Assay | Jurkat T-cells | 20 nM | |

| Cell Growth Inhibition | OCI-Ly3 (CARD11 mutant ABC-DLBCL) | 0.03 µM | |

| ROS Production Inhibition | OCI-Ly3 (CARD11 mutant ABC-DLBCL) | 0.24 µM | |

| Human PBMC IL-2 Release | Human Peripheral Blood Mononuclear Cells | 0.5 µM |

Table 2: In Vivo Efficacy of this compound in an ABC-DLBCL Xenograft Model

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Xenograft | OCI-Ly3 (CARD11-mutant ABC-DLBCL) | 30 mg/kg, p.o., twice daily | Inhibition of tumor growth | |

| Xenograft | OCI-Ly3 (CARD11-mutant ABC-DLBCL) | 30 mg/kg, i.g., starting day 13 post-engraftment | Prolonged survival (median survival of 41 days) |

Signaling Pathway and Experimental Workflow Diagrams

Caption: CBM signaling in ABC-DLBCL and this compound inhibition.

Caption: Workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for this compound and other MALT1 inhibitors in ABC-DLBCL studies.

MALT1 Biochemical Assay

-

Objective: To determine the in vitro inhibitory activity of this compound on MALT1 protease.

-

Principle: A fluorogenic MALT1 assay measures the cleavage of a specific substrate, releasing a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.

-

Procedure (adapted from generic MALT1 assay descriptions):

-

Recombinant human MALT1 enzyme is pre-incubated with varying concentrations of this compound in an assay buffer.

-

A fluorogenic MALT1 substrate is added to initiate the reaction.

-

The reaction is incubated at room temperature, protected from light.

-

Fluorescence is measured at appropriate excitation and emission wavelengths using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Culture

-

Cell Line: OCI-Ly3, a human ABC-DLBCL cell line harboring a CARD11 mutation.

-

Culture Medium: IMDM supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

-

Objective: To assess the effect of this compound on the proliferation of ABC-DLBCL cells.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Procedure (adapted from similar compound studies):

-

OCI-Ly3 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Cells are treated with a dose range of this compound (e.g., 19.5-10000 nM) or vehicle control (DMSO) for 24 to 120 hours.

-

After the incubation period, CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

-

Western Blot for MALT1 Substrate Cleavage

-

Objective: To confirm the inhibition of MALT1 protease activity in cells by observing the cleavage status of its substrates.

-

Procedure (adapted from general Western blot protocols for MALT1 substrates):

-

OCI-Ly3 cells are treated with this compound (e.g., 10-1000 nM) or vehicle control for 24 hours.

-

Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against MALT1 substrates (e.g., BCL10, CYLD, RelB) and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized. A reduction in the cleaved form or an accumulation of the full-length form of the substrate indicates MALT1 inhibition.

-

ABC-DLBCL Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Procedure (based on OCI-Ly3 xenograft studies):

-

Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously injected with OCI-Ly3 cells.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally (p.o.) or by oral gavage (i.g.) at a specified dose and schedule (e.g., 30 mg/kg, twice daily).

-

The control group receives the vehicle.

-

Tumor volume is measured regularly using calipers.

-

For survival studies, mice are monitored until a pre-defined endpoint.

-

Tumor growth inhibition and survival curves are plotted to assess efficacy.

-

Conclusion

This compound represents a targeted therapeutic strategy for ABC-DLBCL by selectively inhibiting the MALT1 paracaspase, a critical node in the oncogenic NF-κB signaling pathway. Its potent and selective allosteric mechanism of action effectively suppresses the growth and survival of MALT1-dependent cancer cells. The preclinical data strongly support its continued investigation as a potential treatment for patients with this aggressive lymphoma subtype. Further clinical studies are warranted to establish its safety and efficacy in humans.

References

- 1. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (R)-MLT-985: A Technical Guide for Researchers

Executive Summary: (R)-MLT-985 is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] As a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1 is a paracaspase whose proteolytic activity is a critical driver of the NF-κB pathway, particularly in lymphocytes.[4][5] Dysregulation of this pathway is a hallmark of certain B-cell malignancies, most notably the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). This compound demonstrates significant preclinical activity, inhibiting MALT1 with high biochemical potency, suppressing aberrant signaling in cancer cell lines, and causing tumor regression in xenograft models. This document provides a comprehensive overview of its biological activity, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action: Allosteric Inhibition of the MALT1 Protease

MALT1 functions as both a scaffold and a protease within the CBM complex. Following antigen receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's protease function. Active MALT1 cleaves several substrates, including BCL10, CYLD, and RelB, which ultimately removes inhibitory checks on the NF-κB signaling pathway and promotes its activation.

This compound acts as an allosteric inhibitor, binding to a site distinct from the enzyme's active site. This binding event induces a conformational change that prevents the protease from effectively cleaving its substrates, thereby blocking downstream NF-κB activation and suppressing the proliferation and survival of MALT1-dependent cancer cells.

Quantitative Biological Data

The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays. A lower IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value signifies higher potency.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | System | Target/Endpoint | Value | Reference |

|---|---|---|---|---|

| Biochemical | Recombinant Enzyme | MALT1 Protease Activity | IC50: 3 nM | |

| Cell-Based | Jurkat T-cells | IL-2 Reporter Gene | IC50: 20 nM |

| Cell-Based | Human PBMCs | IL-2 Release | IC50: 0.5 µM | |

Table 2: Anti-proliferative and Cellular Activity in DLBCL Cell Lines

| Cell Line | Subtype | Endpoint | Value | Reference |

|---|---|---|---|---|

| OCI-Ly3 | ABC-DLBCL | Antiproliferation | EC50: 0.12 µM | |

| OCI-Ly3 | ABC-DLBCL | ROS Production Inhibition | IC50: 0.03 µM |

| BJAB | GCB-DLBCL | Growth in Soft Agar | IC50: > 10 µM | |

Table 3: Selectivity Profile

| Target Class | Details | Result | Reference |

|---|

| Human Proteases | Panel of 23 proteases, including Caspase-3 and Cathepsins B, C, K, L, S | IC50 > 10 µM for all tested | |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been confirmed in preclinical animal models. In a xenograft model using the CARD11-mutant ABC-DLBCL cell line OCI-Ly3, oral administration of this compound led to significant anti-tumor effects.

-

Model: OCI-Ly3 tumor xenograft in mice.

-

Treatment: 30 mg/kg, administered orally (p.o.), twice daily.

-

Outcome: The treatment resulted in tumor growth inhibition and prolonged the median survival of the tumor-bearing mice.

Detailed Experimental Protocols

MALT1 Biochemical Potency Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant MALT1 protein.

-

Principle: A fluorogenic peptide substrate, which emits a fluorescent signal upon cleavage by MALT1, is used. The reduction in fluorescence in the presence of the inhibitor corresponds to its potency.

-

Key Reagents:

-

Recombinant human MALT1 protease domain.

-

Fluorogenic substrate (e.g., Ac-LRSR-AMC).

-

Assay Buffer (e.g., HEPES, NaCl, DTT, CHAPS).

-

This compound serially diluted in DMSO.

-

-

Methodology:

-

Add assay buffer to a 384-well microplate.

-

Dispense serial dilutions of this compound or DMSO (vehicle control).

-

Add recombinant MALT1 enzyme and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antiproliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

-

Principle: Cell viability is assessed using a reagent that measures ATP content, as ATP levels correlate with the number of metabolically active cells.

-

Key Reagents:

-

ABC-DLBCL cell line (e.g., OCI-Ly3).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

This compound serially diluted.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Methodology:

-

Seed OCI-Ly3 cells into a 96-well white, clear-bottom plate at a determined density (e.g., 10,000 cells/well).

-

Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the EC50 value.

Western Blot for MALT1 Substrate Cleavage

This method provides direct evidence of target engagement within the cell by measuring the inhibition of MALT1's proteolytic activity on its native substrates.

-

Principle: Following treatment with this compound, cells are lysed and the cleavage of MALT1 substrates like CYLD or RelB is assessed by immunoblotting. Inhibition of MALT1 activity results in a decrease in the cleaved form of the substrate.

-

Key Reagents:

-

ABC-DLBCL cell line (e.g., OCI-Ly10, TMD8).

-

This compound.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Primary antibodies specific for MALT1 substrates (e.g., anti-RelB, anti-CYLD).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Methodology:

-

Culture cells and treat with various concentrations of this compound for a defined time (e.g., 24 hours).

-

Harvest and lyse the cells on ice.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Use densitometry to quantify the band intensity of the cleaved substrate relative to the full-length protein or a loading control (e.g., β-actin).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (R)-MLT-985 in CARD11/BCL10/MALT1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CARD11/BCL10/MALT1 (CBM) signaling complex is a critical regulator of lymphocyte activation and a key driver in certain hematological malignancies. Its dysregulation, often through gain-of-function mutations in components like CARD11, leads to constitutive activation of downstream pathways, including NF-κB and JNK, promoting cell survival and proliferation. MALT1, the enzymatic component of the CBM complex, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of (R)-MLT-985, a potent and selective allosteric inhibitor of MALT1, and its role in modulating CBM signaling. We present quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.

Introduction to the CARD11/BCL10/MALT1 (CBM) Signaling Pathway

The CBM signalosome is a multi-protein complex essential for T-cell and B-cell receptor signaling.[1][2][3] Upon receptor stimulation, CARD11 (Caspase Recruitment Domain Family Member 11) undergoes a conformational change, leading to the recruitment of BCL10 (B-cell lymphoma/leukemia 10) and MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2] This assembly acts as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of transcription factors such as NF-κB and the JNK signaling cascade.

MALT1 possesses a unique paracaspase activity that is crucial for amplifying the signal. It cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB. In certain cancers, like Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), mutations in CARD11 lead to the constitutive formation of the CBM complex and chronic MALT1 activation, driving lymphomagenesis. This dependency on MALT1 activity makes it an attractive target for therapeutic intervention.

This compound: A Potent Allosteric MALT1 Inhibitor

This compound is the active R-enantiomer of MLT-985, a selective and orally active allosteric inhibitor of the MALT1 paracaspase. By binding to an allosteric site, this compound induces a conformational change in MALT1 that inhibits its proteolytic activity without directly competing with substrate binding at the active site.

Quantitative Efficacy Data

The potency and efficacy of this compound and its racemic mixture (MLT-985) have been characterized in various in vitro and in vivo models.

| Parameter | Molecule | Assay | Value | Reference |

| IC50 | This compound | Biochemical MALT1 Protease Assay | 3 nM | |

| IC50 | This compound | Jurkat T-cell IL-2 Production Assay | 20 nM | |

| Cell Growth Inhibition | MLT-985 | OCI-Ly3 (CARD11 mutant) cells (24h) | Effective at 19.5-10000 nM | |

| Inhibition of MALT1 Protease Activity | MLT-985 | ABC-DLBCL cells (24h) | Effective at 10-1000 nM | |

| In Vivo Efficacy | MLT-985 | OCI-Ly3 Xenograft Model | 30 mg/kg, p.o., twice daily |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the CBM signaling pathway and the mechanism of action of this compound.

References

(R)-MLT-985: A Technical Guide to a Potent and Selective MALT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-MLT-985, a highly selective and potent allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology and immunology.

Core Chemical Properties

This compound is the R-enantiomer of the MALT1 inhibitor MLT-985. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1832577-07-7 | N/A |

| Molecular Formula | C₁₇H₁₅Cl₂N₉O₂ | [1][2] |

| Molecular Weight | 448.27 g/mol | [1][2] |

| IUPAC Name | (R)-1-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea | Adapted from (S)-enantiomer |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for short-term and -80°C for long-term |

Mechanism of Action: Inhibition of the MALT1 Signaling Pathway

This compound functions as a selective, allosteric inhibitor of the MALT1 paracaspase. MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a pivotal role in the activation of the NF-κB signaling pathway downstream of antigen receptors in lymphocytes.

In certain B-cell malignancies, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), mutations in the CBM complex components lead to constitutive activation of MALT1, promoting cell survival and proliferation. By binding to an allosteric site on MALT1, this compound inhibits its proteolytic activity, thereby blocking the cleavage of its substrates and suppressing the aberrant NF-κB signaling that drives cancer cell growth.

Below is a diagram illustrating the MALT1 signaling pathway and the point of inhibition by this compound.

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental Data and Protocols

This compound has demonstrated significant activity in both in vitro and in vivo models of B-cell malignancies.

In Vitro Activity

This compound shows potent inhibition of MALT1-dependent cancer cell lines.

| Assay | Cell Line | IC₅₀/EC₅₀ | Source |

| MALT1 Protease Inhibition | - | 3 nM | |

| MALT1-dependent IL-2 Production | Jurkat | 20 nM | |

| Cell Growth Inhibition | OCI-Ly3 | 0.12 µM |

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on a sensitive cell line such as OCI-Ly3.

Caption: Workflow for a cell growth inhibition assay.

Methodology:

-

Cell Culture: OCI-Ly3 cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

-

Incubation: The plates are incubated for a defined period, typically 24 to 72 hours.

-

Cell Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

In Vivo Efficacy

This compound has demonstrated anti-tumor activity in a xenograft model of ABC-DLBCL.

| Animal Model | Cell Line | Treatment | Outcome | Source |

| Xenograft | OCI-Ly3 | 30 mg/kg, p.o., twice daily | Tumor growth inhibition and prolonged survival |

The following protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound.

References

Enantiomeric Specificity of (R)-MLT-985: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the enantiomeric specificity of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, making it an attractive therapeutic target for certain B-cell malignancies and autoimmune disorders. This document summarizes the available quantitative data on the inhibitory activity of MLT-985, details the experimental protocols for its evaluation, and illustrates the relevant biological pathways and experimental workflows. The evidence strongly indicates that the inhibitory activity of MLT-985 resides in its (R)-enantiomer.

Introduction

MLT-985 is a small molecule inhibitor that targets the allosteric site of the MALT1 protein, preventing its proteolytic activity. This activity is crucial for the propagation of NF-κB signaling downstream of B-cell receptor and T-cell receptor activation. Dysregulation of this pathway is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). The stereochemistry of drug candidates can significantly impact their pharmacological properties, including efficacy and safety. This guide focuses on the enantiomeric specificity of MLT-985, highlighting the superior activity of the (R)-enantiomer.

Data Presentation

Table 1: Biochemical and Cellular Inhibitory Activity of MLT-985

| Compound | Assay Type | Target/Cell Line | IC50 | Citation |

| MLT-985 | Biochemical MALT1 Inhibition | Recombinant MALT1 | 3 nM | [1][2] |

| This compound | Biochemical MALT1 Inhibition | Recombinant MALT1 | 3 nM | [2] |

| MLT-985 | IL-2 Reporter Gene Assay | Jurkat T-cells | 20 nM | [3] |

| This compound | MALT1-dependent IL-2 production | Jurkat cells | 20 nM | [2] |

| MLT-985 | Antiproliferative Activity | OCI-Ly3 (ABC-DLBCL) | 0.12 µM (EC50) | |

| MLT-985 | Inhibition of ROS production | OCI-Ly3 (ABC-DLBCL) | 0.03 µM | |

| MLT-985 | Growth Inhibition | BJAB | > 10 µM |

Note: MLT-985 is often used to refer to the active (R)-enantiomer in literature.

Signaling Pathway

MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of antigen receptors. Upon activation, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB, leading to the nuclear translocation of NF-κB and subsequent transcription of pro-survival genes. This compound, as an allosteric inhibitor, binds to a site distinct from the active site, inducing a conformational change that prevents substrate binding and cleavage.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preclinical Data of (R)-MLT-985

Introduction

This compound is the R-enantiomer of MLT-985, a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) paracaspase. MALT1 is a critical downstream component of the CARD11-BCL10-MALT1 (CBM) signalosome, which mediates antigen receptor-dependent activation of the NF-κB pathway.[1][2][3] Constitutive activation of this pathway is a hallmark of certain lymphoid malignancies, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target.[3] This document provides a comprehensive overview of the available preclinical data on this compound and its racemate, MLT-985, detailing its mechanism of action, potency, selectivity, and anti-tumor efficacy.

Mechanism of Action

This compound functions as an allosteric inhibitor of the MALT1 protease.[4] Upon T-cell or B-cell receptor stimulation, the CBM complex forms, leading to the activation of MALT1's protease function. Active MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, such as RELB, A20, and CYLD. This cleavage activity is essential for the nuclear translocation of the NF-κB transcription factor complex, which promotes the expression of genes critical for lymphocyte activation, proliferation, and survival.

By binding to an allosteric site, this compound inhibits the proteolytic activity of MALT1. This prevents the degradation of NF-κB negative regulators, thereby suppressing the aberrant signaling that drives the growth and survival of MALT1-dependent cancer cells.

Signaling Pathway Diagram

Caption: MALT1 signaling pathway and inhibition by this compound.

Potency and Selectivity

MLT-985 demonstrates potent inhibition of MALT1 protease activity both in biochemical and cellular assays. Its high selectivity is crucial for minimizing off-target effects.

Table 1: In Vitro Potency of MLT-985

| Assay Type | System | Endpoint | IC₅₀ Value |

| Biochemical Assay | Recombinant MALT1 Protease | Protease Activity | 3 nM |

| Cellular Reporter Assay | Jurkat T-cells | IL-2 Reporter Gene | 20 nM |

| Cellular Functional Assay | Human PBMCs | IL-2 Release | 500 nM (0.5 µM) |

| Cellular Functional Assay | Jurkat T-cells | IL-2 Production | 20 nM |

| Cellular Activity Assay | ABC-DLBCL Cells | MALT1 Protease Activity | 10 - 1000 nM (Range) |

| Cell Growth Assay | OCI-Ly3 Cells | Cell Growth | 19.5 - 10000 nM (Range) |

Data sourced from multiple vendors and publications.

Table 2: Selectivity Profile of MLT-985

| Protease Panel | Number of Proteases | Result |

| Human Protease Panel | 23 | IC₅₀ > 10 µM for all |

| Including: | ||

| - Cysteine Proteases | Caspase 3 | IC₅₀ > 10 µM |

| Cathepsin B, C, K, L, S | IC₅₀ > 10 µM |

Data sourced from ProbeChem.

Preclinical Efficacy in Oncology Models

The anti-tumor activity of MLT-985 has been evaluated in xenograft models of ABC-DLBCL, a malignancy often characterized by mutations in the CBM pathway component, CARD11.

Table 3: In Vivo Efficacy of MLT-985

| Model Type | Cell Line | Dosing Regimen | Key Outcomes |

| CARD11-mutant ABC-DLBCL Xenograft | OCI-Ly3 | 30 mg/kg, p.o., twice daily | Demonstrated tumor regression. |

| OCI-Ly3 Tumor Xenograft | OCI-Ly3 | 30 mg/kg, i.g., from day 13 post-engraftment | Prolonged median survival to 41 days. |

Experimental Workflow Diagram

References

Target Validation of (R)-MLT-985 in B-Cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the target validation of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, a critical driver of pro-survival NF-κB signaling in certain B-cell malignancies, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). This document provides a comprehensive overview of the preclinical data supporting MALT1 as a therapeutic target and the validation of this compound as a promising clinical candidate. Included are quantitative data on its potency and efficacy, detailed experimental protocols for target validation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: MALT1 as a Therapeutic Target in B-Cell Malignancies

The paracaspase MALT1 is a crucial mediator of oncogenic signaling in several B-cell lymphomas.[1][2] In ABC-DLBCL, constitutive activation of the B-cell receptor (BCR) pathway leads to the formation of the CBM complex, which in turn activates MALT1's scaffolding and proteolytic functions.[3][4] This results in the cleavage of several substrates, including BCL10, CYLD, and RelB, ultimately leading to the activation of the canonical NF-κB pathway and the expression of pro-survival genes.[5] The dependence of these tumors on MALT1 signaling makes it a compelling therapeutic target.

This compound is the R-enantiomer of MLT-985, a highly selective, allosteric inhibitor of MALT1. It binds to a site distinct from the active site, offering a non-competitive mechanism of inhibition. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in MALT1-dependent B-cell lymphoma models.

Quantitative Data Summary

The following tables summarize the key quantitative data for MLT-985, the racemic mixture containing the active (R)-enantiomer.

Table 1: In Vitro Potency of MLT-985

| Assay Type | Description | IC50 | Reference |

| Biochemical Assay | Inhibition of MALT1 protease activity | 3 nM | |

| IL-2 Reporter Gene Assay | Inhibition of MALT1-dependent IL-2 production in Jurkat cells | 20 nM | |

| Cellular Proliferation Assay | Growth inhibition of CARD11-mutant OCI-Ly3 ABC-DLBCL cells | 120 nM (EC50) |

Table 2: In Vivo Efficacy of MLT-985 in an OCI-Ly3 Xenograft Model

| Animal Model | Dosage and Administration | Outcome | Reference |

| CARD11-mutant ABC-DLBCL xenograft (OCI-Ly3) | 30 mg/kg, orally, twice daily | Inhibition of tumor growth | |

| OCI-Ly3 tumor xenograft mice | 30 mg/kg, intragastrically, starting day 13 post-engraftment | Prolonged survival (median survival of 41 days) |

Signaling Pathways and Experimental Workflows

MALT1-Mediated NF-κB Signaling Pathway in ABC-DLBCL

Caption: MALT1 signaling in ABC-DLBCL.

Experimental Workflow for this compound Target Validation

Caption: Workflow for this compound validation.

Detailed Experimental Protocols

MALT1 Biochemical Protease Assay

This protocol is adapted from fluorogenic assays used to measure MALT1 protease activity.

-

Reagents and Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5

-

This compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the MALT1 enzyme solution to each well.

-

Add 25 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic MALT1 substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at 2-minute intervals for 60 minutes at 37°C.

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

-

Determine the IC50 value by plotting the percentage of MALT1 inhibition against the log concentration of this compound.

-

Cell Viability (MTT) Assay in ABC-DLBCL Cell Lines

This protocol is a standard method for assessing cell viability.

-

Reagents and Materials:

-

ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Microplate spectrophotometer

-

-

Procedure:

-

Seed ABC-DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

-

MALT1 Substrate Cleavage Assay (Western Blot)

This protocol is used to confirm the inhibition of MALT1's proteolytic activity in a cellular context.

-

Reagents and Materials:

-

ABC-DLBCL cell lines (e.g., OCI-Ly3)

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-RelB, anti-CYLD) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Treat OCI-Ly3 cells with varying concentrations of this compound or DMSO for 24 hours.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to assess the levels of full-length and cleaved MALT1 substrates.

-

ABC-DLBCL Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

-

Animals and Cell Line:

-

6-8 week old female immunodeficient mice (e.g., NOD-SCID gamma - NSG)

-

OCI-Ly3 ABC-DLBCL cell line

-

-

Procedure:

-

Subcutaneously inject 5-10 x 10^6 OCI-Ly3 cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

-

When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

-

Prepare the formulation of this compound for oral administration (e.g., in 0.5% methylcellulose).

-

Administer this compound (e.g., 30 mg/kg) or vehicle control orally to the respective groups twice daily.

-

Continue treatment for a predefined period (e.g., 21 days) and monitor tumor volume and body weight every 2-3 days.

-

For survival studies, monitor the mice until they meet predefined humane endpoints.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot).

-

Conclusion

The presented data strongly support the validation of MALT1 as a therapeutic target in B-cell malignancies, particularly in ABC-DLBCL. This compound has demonstrated potent and selective inhibition of MALT1 in both in vitro and in vivo preclinical models. Its ability to suppress the pro-survival NF-κB signaling pathway and inhibit tumor growth highlights its potential as a novel therapeutic agent for patients with these aggressive lymphomas. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other MALT1 inhibitors.

References

- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Pharmacodynamics of (R)-MLT-985: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLT-985 is a potent and selective, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. As the R-enantiomer of MLT-985, this compound has emerged as a significant tool for investigating the therapeutic potential of MALT1 inhibition, particularly in the context of B-cell malignancies such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL). This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols utilized for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on MALT1 through an allosteric mechanism. It binds to a site distinct from the active site of the MALT1 protease, inducing a conformational change that renders the enzyme inactive. MALT1 is a critical component of the CARD11/BCL10/MALT1 (CBM) signaling complex, which plays a pivotal role in the activation of the transcription factor NF-κB.

The CBM complex is activated downstream of various receptors, including the T-cell receptor (TCR) and B-cell receptor (BCR). Upon activation, MALT1 functions as both a scaffold protein and a protease. Its scaffolding function facilitates the recruitment of downstream signaling molecules, while its proteolytic activity leads to the cleavage and inactivation of negative regulators of the NF-κB pathway, such as BCL10, CYLD, and RELB. By inhibiting MALT1's protease activity, this compound effectively blocks these downstream events, leading to the suppression of NF-κB activation and subsequent cellular responses, including cell proliferation and survival.

Quantitative Pharmacodynamic Data

The biological activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key pharmacodynamic parameters.

| Parameter | Value | Assay System | Reference |

| IC50 | 3 nM | MALT1 Protease Enzymatic Assay | [1] |

| IC50 | 20 nM | MALT1-dependent IL-2 production in Jurkat cells | [1] |

Table 1: In Vitro Potency of this compound

| Cell Line | Effect | Concentration Range | Duration | Reference |

| CARD11 mutant OCI-Ly3 | Inhibition of cell growth | 19.5-10000 nM | 24 h | [2] |

| ABC-DLBCL cells | Inhibition of MALT1 protease activity (cleavage of BCL10, CYLD, RELB) | 10-1000 nM | 24 h | [2] |

Table 2: Cellular Activity of MLT-985

| Model | Dosing | Effect | Outcome | Reference |

| CARD11-mutant ABC-DLBCL xenograft model (OCI-Ly3) | 30 mg/kg, p.o., twice daily | Tumor growth inhibition | - | [2] |

| OCI-Ly3 tumor xenograft mice models | 30 mg/kg, i.g., starting day 13 post-engraftment | Prolonged survival | Median survival of 41 days |

Table 3: In Vivo Efficacy of MLT-985

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the methodologies for key experiments.

MALT1 Protease Enzymatic Assay

A fluorogenic assay is typically used to measure the enzymatic activity of MALT1 and the inhibitory potential of compounds like this compound.

Principle: The assay utilizes a synthetic peptide substrate containing a MALT1 cleavage site linked to a fluorophore and a quencher. In the absence of MALT1 activity, the proximity of the quencher to the fluorophore prevents fluorescence. Active MALT1 cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal.

General Protocol:

-

Recombinant human MALT1 enzyme is diluted in an appropriate assay buffer.

-

This compound is serially diluted to the desired concentrations.

-

The enzyme and inhibitor are pre-incubated for a specified period.

-

The fluorogenic MALT1 substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a microplate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT/MTS Assay)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

General Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

The MTT or MTS reagent is added to each well and incubated for a few hours.

-

If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Western Blotting for MALT1 Substrate Cleavage

Western blotting is employed to visualize the inhibition of MALT1's proteolytic activity in a cellular context by examining the cleavage of its known substrates.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies. Inhibition of MALT1 by this compound will result in a decrease in the cleaved forms of its substrates.

General Protocol:

-

Cells are treated with this compound for a specified time.

-

Cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are loaded and separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for MALT1 substrates (e.g., BCL10, CYLD, RELB) and their cleaved fragments.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

ABC-DLBCL Xenograft Model

In vivo efficacy of this compound is evaluated using xenograft models where human ABC-DLBCL cells are implanted into immunocompromised mice.

Principle: This model allows for the assessment of a compound's anti-tumor activity in a living organism, providing insights into its overall efficacy, pharmacokinetics, and potential toxicity.

General Protocol:

-

Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with a suspension of ABC-DLBCL cells (e.g., OCI-Ly3).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

-

Overall survival may also be monitored as a primary endpoint.

Signaling Pathways and Experimental Workflows

Visual representations of the MALT1 signaling pathway and experimental workflows can aid in understanding the complex biological processes involved.

Figure 1: MALT1 Signaling Pathway and Inhibition by this compound.

Figure 2: Experimental Workflow for Pharmacodynamic Characterization.

Conclusion

This compound is a well-characterized allosteric inhibitor of MALT1 with potent in vitro and in vivo activity against MALT1-dependent cancers. Its mechanism of action, centered on the inhibition of the CBM-MALT1-NF-κB signaling axis, provides a clear rationale for its therapeutic development. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of MALT1 inhibition.

References

The Discovery and Synthesis of (R)-MLT-985: A Potent and Selective Allosteric MALT1 Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLT-985 is a highly potent and selective, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). With a biochemical half-maximal inhibitory concentration (IC50) of 3 nM, this compound represents a significant advancement in the pursuit of targeted therapies for B-cell malignancies. This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Introduction

The CARD11/BCL10/MALT1 (CBM) signaling complex is a critical mediator of NF-κB activation in lymphocytes. Dysregulation of this pathway is a hallmark of various B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). MALT1, a paracaspase, is the sole enzymatic component of the CBM complex, making it a compelling therapeutic target. This compound, the R-enantiomer of MLT-985, emerged from a focused drug discovery program aimed at developing potent and selective allosteric inhibitors of MALT1 protease activity. Its development signifies a promising strategy for the treatment of MALT1-dependent cancers.

Discovery and Mechanism of Action

This compound was identified through the optimization of a pyrazolopyrimidine scaffold. The core discovery strategy focused on enhancing metabolic stability and whole-blood potency of the lead compounds.

This compound functions as a selective allosteric inhibitor of MALT1. It binds to a site distinct from the active site, inducing a conformational change that inhibits the protease function of MALT1. This, in turn, blocks the cleavage of MALT1 substrates, such as BCL10, CYLD, and RelB, thereby suppressing the aberrant CARD11/BCL10/MALT1 complex signaling that drives NF-κB activation and subsequent tumor cell proliferation and survival.[1]

Signaling Pathway

The inhibitory action of this compound on the CARD11/BCL10/MALT1 signaling pathway is depicted below:

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the pyrazolopyrimidine urea core. The following is a representative synthetic protocol based on the general procedures for this class of compounds.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the Journal of Medicinal Chemistry 2020, 63 (23), 14594-14608. The general approach involves the synthesis of the key pyrazolopyrimidine amine and chloro-triazolyl-pyridine intermediates, followed by a urea formation step.

Quantitative Data

The biological activity and physicochemical properties of this compound have been extensively characterized. Key quantitative data are summarized in the tables below.

| Parameter | Value | Assay |

| Biochemical IC50 | 3 nM | MALT1 Protease Assay |

| Cellular IC50 | 19.5-10000 nM (OCI-Ly3) | Cell Growth Inhibition |

| In Vivo Efficacy | Tumor growth inhibition | OCI-Ly3 Xenograft Model |

| Dosage (in vivo) | 30 mg/kg, p.o., twice daily | OCI-Ly3 Xenograft Model |

Table 1: In Vitro and In Vivo Activity of this compound.[1]

| Property | Value |

| Molecular Formula | C17H15Cl2N9O2 |

| Molecular Weight | 448.27 g/mol |

| CAS Number | 1832577-07-7 |

| Solubility | Soluble in DMSO |

Table 2: Physicochemical Properties of this compound.

Key Experimental Protocols

MALT1 Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against MALT1 protease.

Methodology: A fluorogenic assay is utilized to measure MALT1 protease activity. The assay relies on a specific MALT1 substrate linked to a fluorophore and a quencher. Cleavage of the substrate by MALT1 results in a fluorescent signal that is proportional to the enzyme's activity.

-

Reagents: Recombinant human MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer, and this compound.

-

Procedure:

-

This compound is serially diluted in DMSO.

-

The compound dilutions are pre-incubated with the MALT1 enzyme in the assay buffer.

-

The fluorogenic substrate is added to initiate the reaction.

-

Fluorescence is measured over time using a microplate reader.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Cell Growth Inhibition Assay

Objective: To assess the effect of this compound on the proliferation of MALT1-dependent cancer cell lines.

Methodology: The OCI-Ly3 cell line, a CARD11-mutant ABC-DLBCL cell line known to be dependent on MALT1 activity, is used.

-

Cell Culture: OCI-Ly3 cells are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 24 hours.[1]

-

Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology: An OCI-Ly3 xenograft model in immunocompromised mice is utilized.

-

Animal Model: Severe combined immunodeficient (SCID) mice are used.

-

Tumor Implantation: OCI-Ly3 cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a dose of 30 mg/kg twice daily.[1]

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint: At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.

Conclusion

This compound is a potent and selective allosteric MALT1 inhibitor with demonstrated preclinical activity in models of B-cell malignancies. Its well-defined mechanism of action, favorable in vitro and in vivo profiles, and the availability of detailed synthetic and experimental protocols make it a valuable tool for further research and a promising candidate for clinical development. This technical guide provides a comprehensive resource for scientists and researchers working on the development of novel targeted therapies for lymphoma and other MALT1-driven diseases.

References

Methodological & Application

(R)-MLT-985: In Vitro Assay Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Abstract

(R)-MLT-985 is a potent and selective, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1][2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors in lymphocytes. Dysregulation of the MALT1 signaling pathway is implicated in certain B-cell malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This compound exerts its inhibitory effects by binding to an allosteric site on the MALT1 protein, thereby suppressing its proteolytic activity. This document provides detailed protocols for various in vitro assays to characterize the activity of this compound.

Data Presentation

| Assay Type | Description | Cell Line/System | This compound IC50 | Reference |

| Biochemical Assay | Measures direct inhibition of recombinant MALT1 protease activity. | Recombinant MALT1 | 3 nM | |

| Cellular Assay | Measures inhibition of MALT1-dependent IL-2 production. | Jurkat T-cells | 20 nM | |

| Cellular Assay | Measures inhibition of MALT1-dependent IL-2 release. | Human PBMCs | 0.5 µM | |

| Cellular Assay | Measures inhibition of cell growth. | OCI-Ly3 (ABC-DLBCL) | Not specified |

Signaling Pathway

The CARD11-BCL10-MALT1 (CBM) complex is essential for NF-κB activation in lymphocytes. Upon T-cell or B-cell receptor stimulation, CARD11 (or CARMA1) undergoes a conformational change, leading to the recruitment of BCL10 and MALT1. This proximity induces MALT1 dimerization and activation of its protease function. Activated MALT1 cleaves several substrates, including A20, BCL10, CYLD, and RelB, which ultimately leads to the activation of the IκB kinase (IKK) complex and subsequent activation of the NF-κB signaling pathway. This compound allosterically inhibits the protease activity of MALT1, thereby blocking these downstream events.

References

- 1. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for (R)-MLT-985 in a Xenograft Mouse Model

Topic: Utilizing (R)-MLT-985 in a Xenograft Mouse Model for Preclinical Evaluation.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Abstract: this compound is a potent, selective, and orally active allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for the activation of the NF-κB pathway in lymphocytes.[1][2] Constitutive activation of this pathway is a hallmark of certain B-cell malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This document provides detailed protocols for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model of ABC-DLBCL, specifically with the OCI-Ly3 cell line, which harbors a gain-of-function CARD11 mutation.

Mechanism of Action and Signaling Pathway

This compound functions as a selective allosteric inhibitor of the MALT1 protease. In normal B-cells, antigen receptor engagement triggers the formation of the CBM complex. This complex activates the protease function of MALT1, which then cleaves substrates like BCL10, CYLD, and RELB, leading to the activation of the NF-κB signaling pathway. This pathway is essential for lymphocyte proliferation and survival. In specific cancers like ABC-DLBCL, mutations in components like CARD11 lead to constitutive CBM complex formation and chronic MALT1 and NF-κB activation. This compound binds to an allosteric site on MALT1, inhibiting its proteolytic activity, thereby blocking downstream NF-κB signaling and suppressing the growth of cancer cells dependent on this pathway.

References

Application Notes: (R)-MLT-985 Cell Viability Assay in Lymphoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-MLT-985 is a potent and selective, allosteric, and orally active inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a paracaspase that functions as a critical downstream component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[2][3] This complex plays a pivotal role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is essential for the proliferation and survival of certain B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][4] In ABC-DLBCL, constitutive activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways leads to chronic NF-κB signaling, making MALT1 an attractive therapeutic target. This compound inhibits the protease activity of MALT1, thereby blocking the cleavage of its substrates (e.g., BCL10, CYLD, and RelB), which ultimately suppresses NF-κB activity and induces apoptosis in MALT1-dependent lymphoma cells.

These application notes provide a detailed protocol for assessing the effect of this compound on the viability of lymphoma cell lines and summarize key quantitative data.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in the MALT1-dependent ABC-DLBCL cell line, OCI-Ly3.

Table 1: In Vitro Activity of this compound in OCI-Ly3 Lymphoma Cells

| Assay Type | Cell Line | Parameter | Value | Reference |

| MALT1 Inhibition | - | IC₅₀ | 3 nM | |

| Antiproliferative Activity | OCI-Ly3 | IC₅₀ | 0.03 µM | |

| ROS Production Inhibition | OCI-Ly3 | IC₅₀ | 0.24 µM |

Table 2: Effect of this compound on MALT1 Substrate Cleavage in ABC-DLBCL Cells

| Cell Line | Concentration Range | Incubation Time | Effect | Reference |

| ABC-DLBCL Cells | 10 - 1000 nM | 24 h | Blocked cleavage of MALT1 substrates BCL10, CYLD, and RELB. |

Signaling Pathway

The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound. In ABC-DLBCL, upstream signals from the B-cell receptor (BCR) lead to the formation of the CBM complex. MALT1, as part of this complex, acts as both a scaffold and a protease. Its proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and activates other proteins, leading to the activation of the IKK complex and subsequent nuclear translocation of NF-κB transcription factors, promoting cell survival and proliferation. This compound allosterically inhibits the protease function of MALT1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of MALT1 Substrate Cleavage with (R)-MLT-985

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cleavage of MALT1 substrates and the inhibitory effect of (R)-MLT-985, a potent and selective MALT1 inhibitor.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in intracellular signaling pathways, particularly the CBM complex (CARD11/BCL10/MALT1) which leads to the activation of the transcription factor NF-κB.[1][2][3] MALT1 possesses protease activity, cleaving specific substrates to regulate immune responses.[4][5] Dysregulation of MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.

This compound is a potent, selective, and orally active allosteric inhibitor of MALT1 with a reported IC50 of 3 nM. It has been shown to effectively block the cleavage of MALT1 substrates, including BCL10, CYLD, and RelB. This document outlines the protocols for assessing the inhibitory activity of this compound on MALT1-mediated substrate cleavage in cellular assays using Western blotting.

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway.

Caption: MALT1 signaling pathway leading to NF-κB activation.

Quantitative Data Summary

The inhibitory effect of this compound on MALT1-mediated substrate cleavage can be quantified by Western blot analysis. The following tables summarize typical experimental parameters and expected outcomes.

Table 1: Dose-Dependent Inhibition of MALT1 Substrate Cleavage by this compound

| Cell Line | Substrate | This compound Conc. (nM) | Incubation Time (h) | Expected Outcome |

| ABC-DLBCL | BCL10 | 10, 50, 100, 500, 1000 | 24 | Dose-dependent decrease in cleaved BCL10 and increase in full-length BCL10. |

| ABC-DLBCL | CYLD | 10, 50, 100, 500, 1000 | 24 | Dose-dependent decrease in cleaved CYLD and increase in full-length CYLD. |

| ABC-DLBCL | RelB | 10, 50, 100, 500, 1000 | 24 | Dose-dependent decrease in cleaved RelB and increase in full-length RelB. |

| OCI-Ly3 | RelB | 2, 20, 200 | Not Specified | Dose-dependent inhibition of RelB cleavage. |

| HBL-1 | CYLD | Increasing conc. | 24 | Dose-dependent decrease in cleaved CYLD and increase in full-length CYLD. |

Table 2: Time-Course Analysis of MALT1 Substrate Cleavage Inhibition

| Cell Line | Treatment | Time Points | Substrate | Expected Outcome |

| BJAB | PMA/Ionomycin + z-LVSR-fmk | 0, 15, 30, 60 min | Tensin-3, CYLD | Time-dependent cleavage of substrates with PMA/Ionomycin, inhibited by MALT1 inhibitor. |

| Jurkat | PMA/Ionomycin + VRPR-fmk | 0, 15, 30, 60 min | RelB, BCL10 | Time-dependent cleavage of substrates with PMA/Ionomycin, inhibited by MALT1 inhibitor. |

| OCI-Ly3 | Compound 3 (MALT1 inhibitor) | 6, 12, 24 h | BCL10, Roquin | Sustained increase in uncleaved BCL10; maximal inhibition of Roquin cleavage at 2-6h. |

Experimental Protocols

Experimental Workflow

The general workflow for assessing MALT1 substrate cleavage by Western blot is depicted below.

Caption: Western blot workflow for MALT1 substrate cleavage.

Detailed Protocol: Inhibition of MALT1-Mediated CYLD Cleavage

This protocol details the steps for analyzing the inhibition of CYLD cleavage by this compound in a lymphoma cell line.

1. Cell Culture and Treatment:

-

Culture ABC-DLBCL cell lines (e.g., HBL-1, OCI-Ly3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at an appropriate density in 6-well plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500, 1000 nM) or DMSO (vehicle control) for 1-2 hours.

-

For stimulated cleavage, treat cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 1 hour to activate MALT1. For cell lines with constitutive MALT1 activity (e.g., ABC-DLBCL), stimulation may not be necessary.

2. Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CYLD (e.g., rabbit anti-CYLD) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-β-tubulin) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities for full-length and cleaved CYLD using densitometry software. Normalize the values to the loading control.

Materials:

| Reagent/Material | Supplier (Example) | Catalog # (Example) |

| This compound | MedChemExpress | HY-142648A |

| ABC-DLBCL cell line (e.g., HBL-1) | ATCC | |

| RPMI-1640 Medium | Gibco | |

| Fetal Bovine Serum (FBS) | Gibco | |

| Penicillin-Streptomycin | Gibco | |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | |

| Ionomycin | Sigma-Aldrich | |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| NuPAGE 4-12% Bis-Tris Gels | Invitrogen | |

| PVDF Membrane | Millipore | |

| Anti-CYLD Antibody | Cell Signaling Technology | |

| Anti-BCL10 Antibody | Novus Biologicals | NBP2-29430 |

| Anti-RelB Antibody | Cell Signaling Technology | |

| Anti-β-actin Antibody | Sigma-Aldrich | |

| HRP-conjugated Secondary Antibody | Jackson ImmunoResearch | |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Note: This is a general protocol and may require optimization based on the specific cell line, antibodies, and equipment used. Always refer to the manufacturer's instructions for specific reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MALT1 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MALT1 substrate cleavage: what is it good for? - SFB 1054 - LMU Munich [sfb1054.med.uni-muenchen.de]

- 5. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunoprecipitation of MALT1 with (R)-MLT-985 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule in the activation of lymphocytes and other immune cells.[1] It functions as both a scaffold protein and a cysteine protease, playing a crucial role in the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for NF-κB activation following antigen receptor stimulation.[2][3][4] The proteolytic activity of MALT1 is implicated in the pathogenesis of certain types of lymphoma, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it an attractive therapeutic target.[1]

(R)-MLT-985 is a potent and selective, allosteric inhibitor of MALT1 protease activity with an IC50 of 3 nM. By inhibiting MALT1's enzymatic function, this compound can block downstream signaling pathways that contribute to cancer cell survival and proliferation.

These application notes provide detailed protocols for the immunoprecipitation of MALT1 from cells treated with this compound. This allows for the subsequent analysis of the MALT1 interactome and the effect of the inhibitor on protein-protein interactions and substrate cleavage.

Data Presentation

The following table summarizes the expected changes in the MALT1 interactome and substrate cleavage following treatment with this compound, based on current literature. This information is critical for interpreting the results of immunoprecipitation experiments.

| Protein | Role in MALT1 Signaling | Expected Effect of this compound Treatment on Co-Immunoprecipitation with MALT1 |

| BCL10 | A central scaffold protein that directly binds to MALT1, leading to its activation. MALT1 can also cleave BCL10. | No significant change in the amount of co-immunoprecipitated BCL10 is expected, as this compound is an allosteric inhibitor of MALT1's protease activity and is not expected to disrupt the BCL10-MALT1 interaction directly. However, the cleaved form of BCL10 should be reduced or absent in the immunoprecipitate from this compound-treated cells. |